molecular formula C9H10N2O2 B1601872 2-Methyl-6-nitroindoline CAS No. 51134-82-8

2-Methyl-6-nitroindoline

Cat. No. B1601872
CAS RN: 51134-82-8
M. Wt: 178.19 g/mol
InChI Key: OHJIGLMVDDKFPL-UHFFFAOYSA-N
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Description

“2-Methyl-6-nitroindoline” is a chemical compound with the molecular formula C9H10N2O2 . It is also known by the IUPAC name "2-methyl-6-nitro-2,3-dihydro-1H-indole" . The molecular weight of this compound is 178.19 .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-6-nitroindoline” were not found in the search results, a related compound, “1-Methyl-5-nitroindoline”, has been used as a probe to detect changes in the structure of liquid water by varying temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-nitroindoline” consists of a methyl group (CH3) and a nitro group (NO2) attached to an indoline ring . The SMILES string representation of the molecule is CC1CC2=C(N1)C=C(C=C2)N+[O-] .


Physical And Chemical Properties Analysis

“2-Methyl-6-nitroindoline” is a solid compound . While specific physical and chemical properties for this compound were not found in the search results, related compounds like “2-Methyl-6-nitroaniline” have a melting point of 93-96°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Methyl-6-nitroindoline and its derivatives are synthesized using various methods. For instance, Lavrenov et al. (2002) explored the synthesis of methyl 5- and 6-nitroindole-2-carboxylates through the nitration of Indoline-2-carboxylic acid, achieving a total yield of 67% for the 6-nitro derivative (Lavrenov et al., 2002).

  • Chemical Reactions : Research by Damiani et al. (2001) demonstrated that 2-Methyl-2-phenyl-3-oxoindolin-1-yloxyl and similar radicals react with nitric oxide to form various stable compounds, including N-nitro and N-nitroso derivatives, highlighting its reactivity (Damiani et al., 2001).

Biological and Pharmaceutical Applications

  • Antimicrobial and Anti-inflammatory Activities : Bassyouni et al. (2012) investigated the antibacterial, anti-inflammatory, and antinociceptive activities of 5-nitroindoline-2-one derivatives. Some compounds showed high antibacterial and antifungal activities compared to reference drugs (Bassyouni et al., 2012).

  • Photorelease of Neuroactive Amino Acids : Research on 1-Acyl-7-nitroindolines, which include 2-Methyl-6-nitroindoline derivatives, has shown their efficacy in the rapid release of neuroactive amino acids such as L-glutamate in biological experiments, demonstrating their utility in neuroscience research (Papageorgiou et al., 2004).

Photochemical and Photophysical Properties

  • Photochromism Studies : Catalán et al. (2018) used 1-Methyl-5-nitroindoline (a close analogue) to probe the structural changes in liquid water with temperature, showcasing the photochemical applications of such compounds (Catalán & del Valle, 2018).

  • Photolysis for Microstructure Fabrication : Hatch et al. (2016) reported the photolysis of a polypeptide containing 7-nitroindoline units, including 2-Methyl-6-nitroindoline derivatives, for potential materials engineering applications. This process changes the molecular composition at the laser focal volume and could be used for microstructure fabrication (Hatch et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-Methyl-6-nitroindoline” was not found in the search results, related compounds like “2-Methyl-6-nitroaniline” are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methyl-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIGLMVDDKFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566955
Record name 2-Methyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitroindoline

CAS RN

51134-82-8
Record name 2-Methyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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